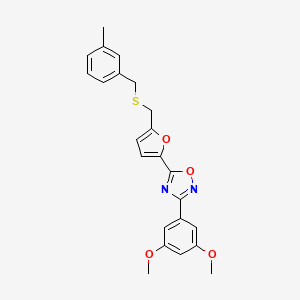

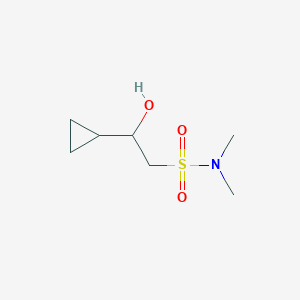

![molecular formula C16H14N2O3S2 B2865199 N-(6-甲基苯并[d]噻唑-2-基)-3-(甲磺酰基)苯甲酰胺 CAS No. 896282-52-3](/img/structure/B2865199.png)

N-(6-甲基苯并[d]噻唑-2-基)-3-(甲磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide” is a compound that belongs to the class of organic compounds known as benzo[d]thiazoles . These are organic compounds containing a benzene fused to a thiazole ring . A similar compound, “N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide”, has been mentioned in the literature .

科学研究应用

Anti-Cancer Activity

This compound has shown potential in the field of cancer research. Isoxazole derivatives of similar compounds have exhibited anti-cancer activity against various cancer cell lines including Colo205, U937, MCF7, and A549 . These compounds have been found to regulate the cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways .

Regulation of Cell Cycle

The compound has been found to induce G2/M cell cycle arrest . This means it can stop the cell cycle at the G2/M phase, preventing the cell from dividing and potentially stopping the growth of cancer cells .

Apoptosis Induction

The compound has been found to alter the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, which resulted in apoptosis . This means it can trigger programmed cell death, which is a way of eliminating damaged or unnecessary cells .

p53 Activation

The compound has been found to tremendously increase the levels of p53 in treated cells . p53 is a protein that regulates the cell cycle and acts as a tumor suppressor. It is crucial for preventing cancer formation .

Antimicrobial Activity

Some new Thiazolidin-4-one derivatives of similar compounds have shown antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial drugs .

Synthesis of New Derivatives

The compound can be used as a base to synthesize new derivatives . These new derivatives can then be tested for various activities, potentially leading to the discovery of new drugs .

作用机制

Target of Action

The primary target of N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as 3-methanesulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, is acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

The compound exhibits uncompetitive and selective inhibition against AChE . This means it binds to the enzyme-substrate complex, reducing both the maximum enzymatic rate (Vmax) and the affinity of the enzyme for its substrate (Km) . The compound’s interaction with AChE leads to a decrease in the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft and prolonging its action.

Biochemical Pathways

The compound’s action on AChE affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound enhances cholinergic transmission, which is crucial for many cognitive functions. Additionally, the compound has been found to inhibit Aβ 1-42 aggregation , a key factor in the development of Alzheimer’s disease .

Result of Action

The compound’s action results in enhanced cholinergic transmission and reduced Aβ 1-42 aggregation . These effects can lead to improved cognition and spatial memory, as demonstrated in a mouse model . The compound also shows potential as a neuroprotective agent, given its ability to impede cell viability loss due to H2O2 neurotoxicity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors While specific environmental factors for this compound are not readily available, it’s worth noting that factors such as pH, temperature, and the presence of other substances can affect a compound’s stability and efficacy

未来方向

属性

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-10-6-7-13-14(8-10)22-16(17-13)18-15(19)11-4-3-5-12(9-11)23(2,20)21/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVJNQCDJCNEKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Decanamide,N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-](/img/no-structure.png)

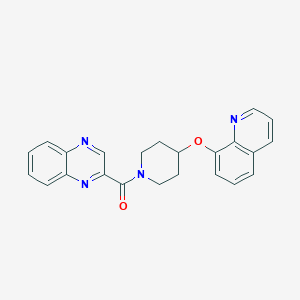

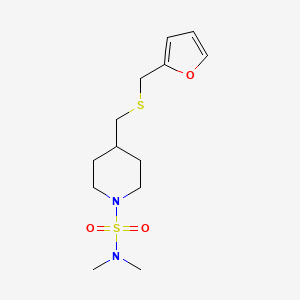

![2-(1-adamantyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2865120.png)

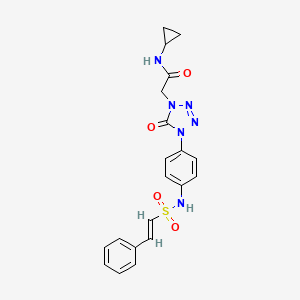

![ethyl 2-[[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2865123.png)

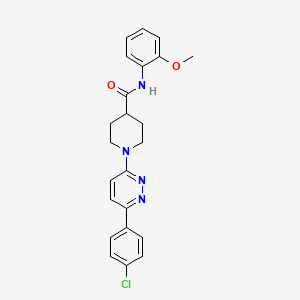

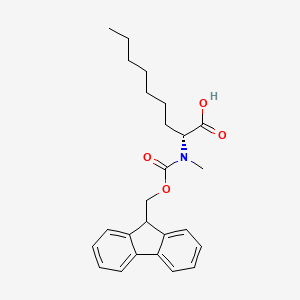

![(E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2865126.png)

![2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2865133.png)

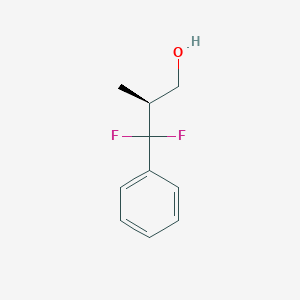

![2-(1-methyl-1H-indol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2865137.png)